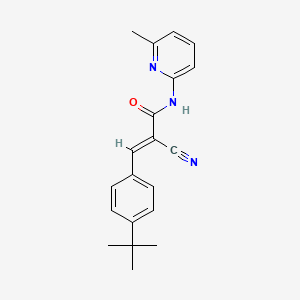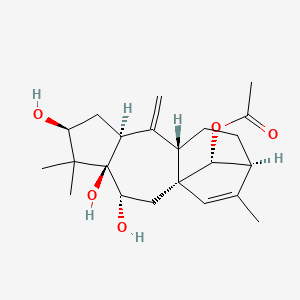
Grayanotoxin IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grayanotoxin IX is a natural compound found in certain plants, particularly in the Rhododendron genus (family: Ericaceae). Unlike regular honey, mad honey contains grayanotoxins, which can lead to intoxication or poisoning when consumed. Mad honey has been historically used for various purposes, including as an aphrodisiac and an alternative therapy for gastrointestinal disorders and hypertension .
Molecular Structure Analysis
The molecular structure of grayanotoxin IX consists of a complex arrangement of atoms. It binds with sodium ion channels, preventing their inactivation and elevating membrane permeability. This modification leads to depolarization and activation of cells .
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Carbonic Anhydrases
Grayanotoxin III, a compound related to Grayanotoxin IX, has shown significant inhibition of various mammalian carbonic anhydrases (CAs). These enzymes are involved in many physiological processes, including respiration, acid-base balance, and biosynthetic reactions. Grayanotoxin III exhibits a different inhibition profile from traditional sulfonamide CA inhibitors, suggesting potential for developing novel chemotypes acting as CA inhibitors (Durdağı et al., 2014).
2. Neurotoxic Effects
Studies on grayanotoxin (GTX) have focused on its neurotoxic effects, particularly its interaction with sodium channels in muscle and nerve cells. For example, research has shown that GTX can bind to specific sites in the sodium channel protein, affecting the channel's inactivation and activation, which can have significant physiological implications (Kimura et al., 2000).
3. Analgesic Effects
Grayanotoxin has been studied for its analgesic effects in animal models. A study examining the effects of mad honey (which contains grayanotoxin) on pain thresholds in mice found that it exhibits significant analgesic activity, suggesting potential benefits against painful conditions like diabetic neuropathy (Gunduz et al., 2014).
4. Modulation of Immune Responses
Research involving diterpenoids from Rhododendron leaves, including compounds like grayanotoxin, has investigated their potential immunomodulatory activities. However, no significant immunomodulatory activities were observed in a dose-dependent manner, indicating a lack of impact on immune responses (Zhang et al., 2015).
5. Investigating Toxicity and Biological Impact
Several studies have examined the effects of grayanotoxin on various biological systems, such as cardiovascular and neurological systems. These studies provide insights into the mechanisms of action and potential therapeutic applications of grayanotoxin, despite its known toxic effects (Yuki et al., 2001).
6. Quantitative Analysis in Plant Material
Analytical studies have been conducted to quantify grayanotoxin levels in plant materials, such as Rhododendron honey. This type of research is crucial for understanding the distribution of grayanotoxin in natural sources and assessing potential risks associated with consumption (Lechtenberg et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUXVPBSMLDQC-FTRBOQHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Grayanotoxin IX | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
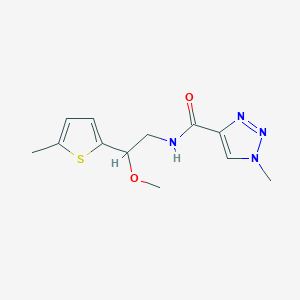
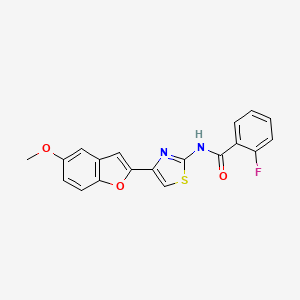
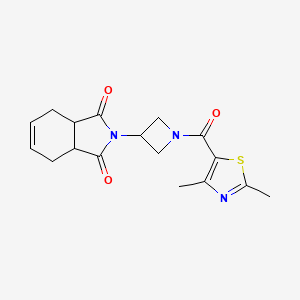
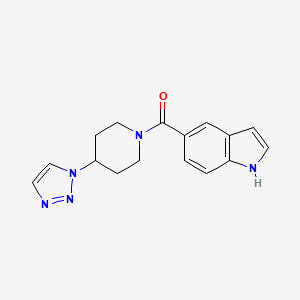
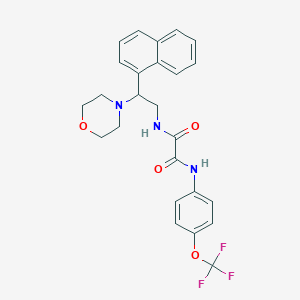
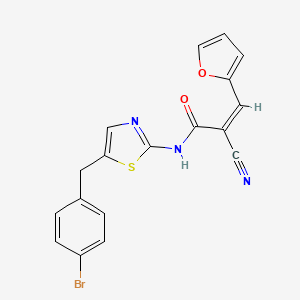
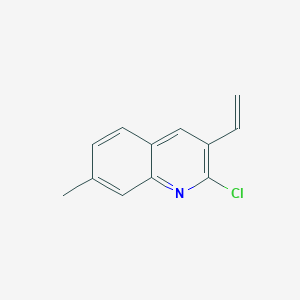

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)


![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)
